molecular formula C15H14N4OS B11089704 2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methylphenyl)acetamide

2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B11089704
M. Wt: 298.4 g/mol
InChI Key: JKUYBEWMEQMSNS-UHFFFAOYSA-N
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Description

2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methylphenyl)acetamide is a heterocyclic compound that features an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methylphenyl)acetamide typically involves the functionalization of the imidazo[4,5-b]pyridine scaffold. This can be achieved through various synthetic strategies such as condensation reactions, multicomponent reactions, and oxidative coupling . For instance, the cyclization of amido-nitriles under nickel-catalyzed conditions has been reported to yield substituted imidazoles .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazo[4,5-b]pyridine scaffold.

Scientific Research Applications

2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methylphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[4,5-b]pyridine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:

Uniqueness

What sets 2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methylphenyl)acetamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C15H14N4OS/c1-10-5-2-3-6-11(10)17-13(20)9-21-15-18-12-7-4-8-16-14(12)19-15/h2-8H,9H2,1H3,(H,17,20)(H,16,18,19)

InChI Key

JKUYBEWMEQMSNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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